

A Technical Guide to *cis*-Isolimonenol: Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *cis*-Isolimonenol

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Introduction

***cis*-Isolimonenol**, a monoterpene alcohol, is a chiral molecule of significant interest in synthetic organic chemistry and drug development. Its strategic importance lies in its role as a key intermediate in the synthesis of various bioactive compounds, most notably cannabinoids such as cannabidiol (CBD).^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthesis of ***cis*-Isolimonenol**, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structure and Properties

***cis*-Isolimonenol**, systematically named (1*S*,4*R*)-*p*-Mentha-2,8-dien-1-ol, possesses the chemical formula $C_{10}H_{16}O$ and a molecular weight of approximately 152.23 g/mol.^{[3][4]} The structure features a cyclohexene ring substituted with a methyl group at the C1 position and an isopropenyl group at the C4 position. The "cis" designation refers to the relative stereochemistry of the hydroxyl group at C1 and the isopropenyl group at C4, which are on the same side of the ring.

The absolute configuration of the naturally occurring and synthetically targeted enantiomer is typically (1*S*,4*R*).^{[1][5]} The stereochemistry at these two chiral centers is crucial for its utility as a building block in asymmetric synthesis.

Table 1: Physicochemical Properties of **cis-Isolimonenol**

Property	Value	Reference
CAS Number	22972-51-6	[3]
Molecular Formula	C ₁₀ H ₁₆ O	[3][4]
Molecular Weight	152.23 g/mol	[4]
IUPAC Name	(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol	[4]
Boiling Point	216.8 °C at 760 mmHg	
Melting Point	18 °C	
Flash Point	87 °C	
InChI Key	MKPMHJQMNACGDI-VHSXEESVSA-N	

Stereochemistry

The stereochemical integrity of **cis-Isolimonenol** is paramount for its application in the synthesis of stereospecific target molecules. The two stereocenters at C1 and C4 give rise to the (1S,4R) and (1R,4S) enantiomers. The specific spatial arrangement of the hydroxyl and isopropenyl groups dictates the molecule's three-dimensional shape and its reactivity in subsequent chemical transformations. The (1S,4R) enantiomer is a key precursor for the synthesis of (-)- Δ^9 -trans-6a,10a-tetrahydrocannabinol (THC) and other cannabinoids.

Synthesis of cis-Isolimonenol

The most common synthetic route to **cis-Isolimonenol** starts from the readily available monoterpene, (+)-(R)-limonene. The synthesis involves the epoxidation of limonene followed by the rearrangement of the resulting limonene epoxide.

Experimental Protocol: Synthesis of cis-Isolimonenol from (+)-(R)-Limonene

Step 1: Epoxidation of (+)-(R)-Limonene

A detailed protocol for the Jacobsen asymmetric epoxidation of R-(+)-limonene can be followed to produce the cis-1,2-limonene epoxide with high diastereomeric excess.

- Materials: R-(+)-limonene, Jacobsen's catalyst, an axial ligand (e.g., N-methylmorpholine N-oxide), m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, water, anhydrous sodium sulfate.
- Procedure:
 - To a solution of R-(+)-limonene (10 mmol), Jacobsen's catalyst (0.5 mmol), and the axial ligand (30 mmol) in 30 mL of DCM, add a solution of m-CPBA (16 mmol) in 30 mL of DCM dropwise at 0°C.
 - Stir the resulting mixture vigorously at 0°C for 10 hours.
 - Monitor the reaction progress by GC-MS.
 - Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
 - Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
 - Purify the residue by column chromatography to obtain the cis-1,2-limonene epoxide as a colorless oil.

Step 2: Rearrangement of cis-Limonene Epoxide to **cis-Isolimonenol**

The rearrangement of the epoxide to the allylic alcohol can be achieved using a suitable catalyst. While various methods exist, one reported procedure involves the use of metatitanic acid.^[6]

- Materials: cis-1,2-limonene epoxide, metatitanic acid catalyst, suitable solvent (e.g., toluene).
- Procedure:
 - Dissolve the cis-1,2-limonene epoxide in the solvent.

- Add the metatitanic acid catalyst to the solution.
- Heat the reaction mixture under controlled conditions, monitoring the progress by TLC or GC.
- Upon completion, filter the catalyst and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography to yield pure **cis-Isolimonenol**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and confirmation of **cis-Isolimonenol**.

While a complete, experimentally-derived high-resolution ^1H and ^{13}C NMR data table with assigned chemical shifts and coupling constants for **cis-Isolimonenol** is not readily available in the public domain literature reviewed, typical chemical shift ranges for key protons and carbons can be inferred from its structure and related compounds.^{[7][8]}

Table 2: Expected ^1H and ^{13}C NMR Chemical Shift Ranges for **cis-Isolimonenol**

Atom	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	Notes
C1-OH	Variable (broad singlet)	-	Dependent on concentration and solvent
C1-CH ₃	~1.2-1.3 (s)	~25-30	
C2-H	~5.6-5.8 (d)	~125-135	Olefinic proton
C3-H	~5.4-5.6 (d)	~120-130	Olefinic proton
C4-H	~2.5-2.7 (m)	~40-45	
C5-H ₂	~1.8-2.2 (m)	~30-35	
C6-H ₂	~1.6-2.0 (m)	~25-30	
C8=C(CH ₃) ₂	~4.7 (s, 2H)	~145-150 (C8), ~110-115 (C9)	Exocyclic methylene protons
C8-C(CH ₃) ₂	~1.7 (s, 3H)	~20-25 (C10)	

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

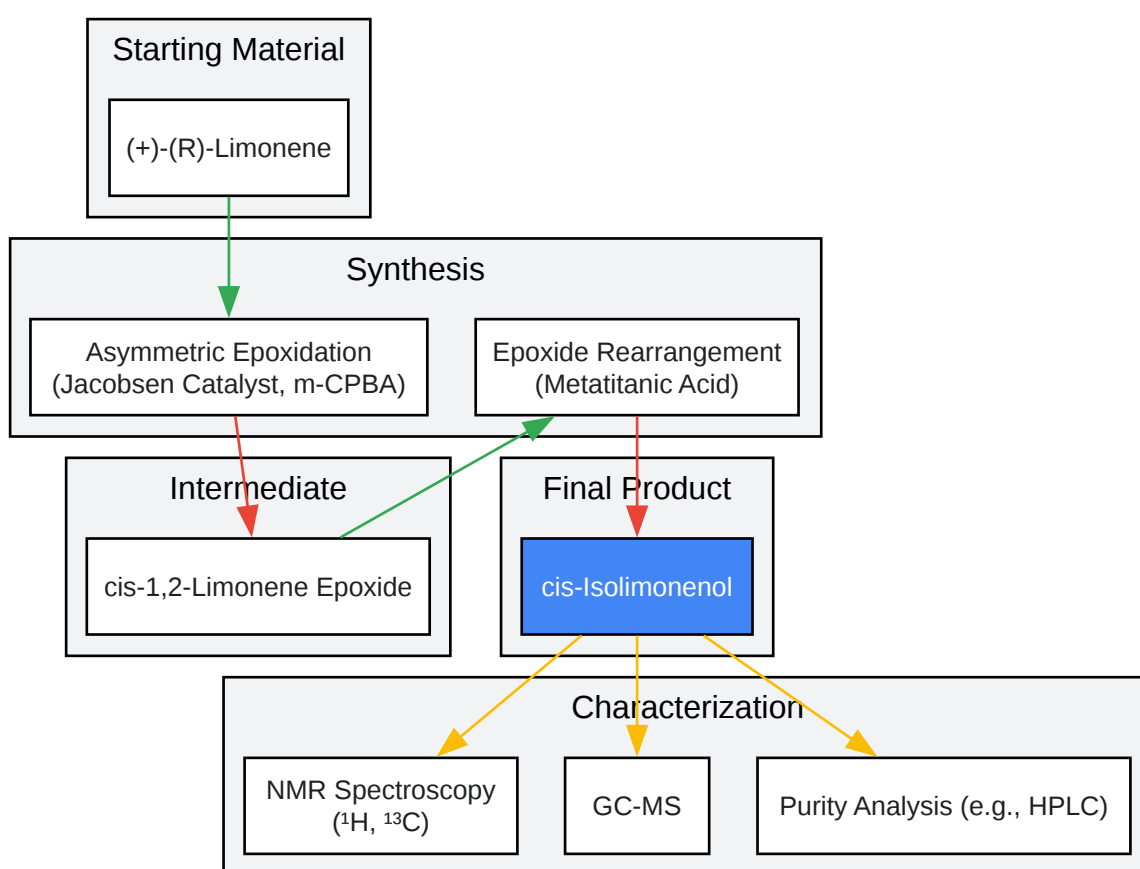
Biological Significance and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing specific signaling pathways modulated by **cis-Isolimonenol** itself. Its primary biological relevance is as a precursor to other bioactive molecules.^[1] Monoterpenoid alcohols, as a class, are known to be involved in various biological processes, including microbial metabolism and as components of essential oils with diverse physiological effects.^{[9][10][11]} The biosynthesis of monoterpenoids in organisms proceeds through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways to generate isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are then converted to geranyl diphosphate (GPP), the precursor to a wide array of monoterpenes.^[11] For instance, the biosynthesis of menthol involves the cyclization of GPP to limonene, followed by hydroxylation and subsequent enzymatic steps.^[12]

Further research is required to elucidate any direct biological activities and signaling interactions of **cis-Isolimonenol**.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting material to the final characterized product.



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Synthesis and Characterization Workflow

Chemical Structure Diagram

The following diagram illustrates the chemical structure of (1S,4R)-**cis-Isolimonenol**.

(1S,4R)-**cis-Isolimonenol** Structure

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